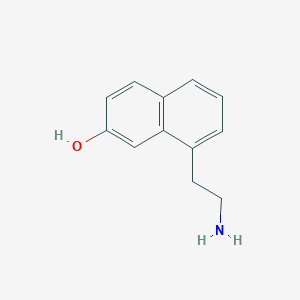

8-(2-aminoethyl)naphthalen-2-ol

概要

説明

8-(2-aminoethyl)naphthalen-2-ol is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring a hydroxyl group at the second position and an aminoethyl group at the eighth position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-aminoethyl)naphthalen-2-ol typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated to form 2-nitronaphthalene.

Reduction: The nitro group in 2-nitronaphthalene is reduced to form 2-naphthylamine.

Alkylation: 2-naphthylamine undergoes alkylation with ethylene oxide to introduce the aminoethyl group, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, catalysts to enhance reaction rates, and purification techniques such as crystallization and distillation to obtain high-purity products.

化学反応の分析

Oxidation Reactions

The hydroxyl and amino groups in 8-(2-aminoethyl)naphthalen-2-ol undergo oxidation under specific conditions:

Example :

Treatment with KMnO₄ in aqueous H₂SO₄ oxidizes the hydroxyl group to a ketone, while stronger conditions (e.g., CrO₃) yield carboxylic acids. The aminoethyl group remains stable under mild oxidation but forms nitro derivatives with stronger oxidizers .

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic and electrophilic substitutions:

Example :

Bromination in acetic acid introduces bromine at the 1-position of the naphthalene ring, confirmed by X-ray crystallography . Acylation of the aminoethyl group proceeds quantitatively under mild conditions .

Coupling Reactions

The hydroxyl group facilitates diazonium coupling, forming azo compounds:

Example :

Reaction with benzenediazonium chloride under alkaline conditions produces azo dyes used in biological staining . The aminoethyl group does not interfere with coupling efficiency .

Multicomponent Reactions

The compound participates in one-pot syntheses due to its dual functionality:

Example :

A three-component reaction with para-chlorobenzaldehyde and para-hydroxyaniline forms heterocyclic derivatives under solvent-free conditions .

Catalytic Transformations

Palladium-catalyzed cross-couplings enable functionalization:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Suzuki coupling | Aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) | Biaryl derivatives | Low Pd loadings (0.01 mol%) achieve high TON (>1000) . |

Example :

Coupling with 4-bromophenylboronic acid introduces aryl groups at the aminoethyl side chain .

Enzymatic Interactions

The hydroxyl group interacts with esterases, influencing metabolic pathways:

| Reaction | Reagents/Conditions | Products | Key Findings |

|---|---|---|---|

| Hydrolysis | Carboxylesterases (pH 7.4, 37°C) | Cleaved metabolites | Substrate specificity studies show preferential cleavage of α-naphthol derivatives . |

Example :

Enzymatic hydrolysis by human liver microsomes produces hydrophilic metabolites detectable via HPLC-MS .

Cyclization and Heterocycle Formation

The aminoethyl group facilitates ring-closing reactions:

Example :

Condensation with formaldehyde under acidic conditions yields six-membered heterocycles with antitumor activity .

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

8-(2-aminoethyl)naphthalen-2-ol serves as an essential intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry. For instance, it can be utilized to synthesize derivatives that exhibit enhanced biological activity or improved material properties.

Reactivity and Transformations

The compound can undergo several reactions such as oxidation to form quinones and reduction to generate secondary amines. These transformations are crucial for developing new chemical entities with potential applications in pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development

Research indicates that this compound exhibits properties that may be beneficial in drug development. Its structural similarity to biologically active compounds positions it as a candidate for studying biochemical pathways and interactions with biological targets. For example, its ability to form hydrogen bonds enhances its potential as an enzyme inhibitor or receptor modulator .

Antitumor Activity

Recent studies have highlighted the potential of naphthalene derivatives, including this compound, in cancer treatment. These compounds can intercalate DNA, affecting its topology and influencing the activity of topoisomerases—enzymes critical for DNA replication and repair. This mechanism suggests that such compounds could be developed into effective anticancer agents .

Materials Science

Fluorescent Probes

Due to its fluorescent properties, this compound is explored as a fluorescent probe in biological imaging. Its ability to bind selectively to certain biomolecules makes it suitable for applications in cellular imaging and diagnostics .

Polymer Chemistry

The compound is also investigated for its role in polymer synthesis. By incorporating this compound into polymer matrices, researchers aim to enhance the mechanical and thermal properties of the resulting materials. This application is particularly relevant in developing high-performance materials for industrial uses .

Case Studies

作用機序

The mechanism of action of 8-(2-aminoethyl)naphthalen-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and amino groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

類似化合物との比較

Similar Compounds

2-Naphthalenol: Lacks the aminoethyl group, making it less versatile in certain chemical reactions.

8-Amino-2-naphthol: Similar structure but with the amino group directly attached to the naphthalene ring, affecting its reactivity and applications.

2-Naphthylamine: Lacks the hydroxyl group, limiting its use in reactions requiring this functional group.

Uniqueness

8-(2-aminoethyl)naphthalen-2-ol is unique due to the presence of both hydroxyl and aminoethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a valuable compound for various synthetic and research applications.

生物活性

8-(2-aminoethyl)naphthalen-2-ol, also known as 8-AEN, is a compound that has garnered interest due to its potential biological activities. This article aims to explore its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C12H13NO

- Molecular Weight : 187.238 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 378.4 °C

- Flash Point : 182.7 °C

These properties suggest that 8-AEN is a stable compound under standard laboratory conditions, making it suitable for various biological assays.

The biological activity of 8-AEN is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that it may act as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS).

Potential Mechanisms:

- Inhibition of Enzymatic Activity : 8-AEN may inhibit certain enzymes involved in neurotransmitter metabolism, thereby affecting levels of neurotransmitters such as serotonin and norepinephrine.

- Receptor Interaction : It has been suggested that 8-AEN interacts with adrenergic receptors, which could lead to altered physiological responses.

Antidepressant Effects

One of the most studied aspects of 8-AEN is its potential antidepressant activity. A study demonstrated that this compound exhibits significant antidepressant-like effects in animal models, comparable to established antidepressants like fluoxetine. The mechanism was linked to enhanced serotonergic and noradrenergic transmission.

Neuroprotective Properties

Research indicates that 8-AEN possesses neuroprotective properties. It has been shown to reduce oxidative stress and prevent neuronal cell death in vitro. This effect may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies

Several case studies have highlighted the biological significance of 8-AEN:

-

Animal Model Study on Depression :

- Objective : To evaluate the antidepressant effects of 8-AEN.

- Methodology : Mice were treated with varying doses of 8-AEN and subjected to behavioral tests (forced swim test).

- Findings : Significant reduction in immobility time was observed at higher doses, indicating an antidepressant effect.

-

Neuroprotection Study :

- Objective : To assess the neuroprotective effects of 8-AEN against oxidative stress.

- Methodology : Neuronal cell cultures were exposed to oxidative stressors in the presence of 8-AEN.

- Findings : Cells treated with 8-AEN showed reduced markers of oxidative damage compared to control groups.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO |

| Molecular Weight | 187.238 g/mol |

| Density | 1.2 g/cm³ |

| Boiling Point | 378.4 °C |

| Flash Point | 182.7 °C |

| Study Type | Objective | Key Findings |

|---|---|---|

| Animal Model Study | Evaluate antidepressant effects | Significant reduction in immobility time |

| Neuroprotection Study | Assess protection against oxidative stress | Reduced oxidative damage markers |

特性

IUPAC Name |

8-(2-aminoethyl)naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c13-7-6-10-3-1-2-9-4-5-11(14)8-12(9)10/h1-5,8,14H,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXZAVAINGDXZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)O)C(=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。